ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 5909-24-0
VCID: VC20754869
InChI: InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3
SMILES: CCOC(=O)C1=CN=C(N=C1Cl)SC
Molecular Formula: C8H9ClN2O2S
Molecular Weight: 232.69 g/mol

ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

CAS No.: 5909-24-0

Cat. No.: VC20754869

Molecular Formula: C8H9ClN2O2S

Molecular Weight: 232.69 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate - 5909-24-0

CAS No. 5909-24-0
Molecular Formula C8H9ClN2O2S
Molecular Weight 232.69 g/mol
IUPAC Name ethyl 4-chloro-2-methylsulfanylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3
Standard InChI Key SNNHLSHDDGJVDM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(N=C1Cl)SC
Canonical SMILES CCOC(=O)C1=CN=C(N=C1Cl)SC

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative with significant applications in medicinal chemistry and organic synthesis. This compound, characterized by the molecular formula C₈H₉ClN₂O₂S and a molecular weight of 232.69 g/mol, serves as a versatile intermediate in pharmaceutical and agrochemical research . Below is a structured analysis of its properties, synthesis, and research applications.

Structural Features

The molecule consists of a pyrimidine ring substituted with:

  • A chlorine atom at position 4,

  • A methylthio (–SCH₃) group at position 2,

  • An ethyl ester (–COOCH₂CH₃) at position 5 .

The structural specificity enables interactions with biological targets, such as enzymes and receptors, making it valuable in drug design .

Synthesis and Industrial Production

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is synthesized through:

  • Cyclization: Formation of the pyrimidine ring using β-diketones and amidines.

  • Substitution: Introduction of the methylthio group via nucleophilic substitution.

  • Esterification: Reaction with ethanol to form the carboxylate ester .

Industrial production emphasizes optimized conditions (e.g., controlled temperatures, catalysts like palladium) to achieve ≥97% purity .

Research Applications

Medicinal Chemistry

  • Kinase Inhibition: Serves as a precursor in synthesizing pyrimidinopyridones, which inhibit FMS tyrosine kinase—a target in inflammatory and autoimmune diseases .

  • Anticancer Activity: Derivatives exhibit growth inhibition in cancer cell lines by modulating tumor-associated kinases.

  • Antimicrobial Properties: Demonstrates efficacy against Gram-positive bacteria (e.g., Streptococcus faecium) .

Agrochemical Development

The compound’s bioactivity supports its use in pesticides, particularly against plant pathogens .

Key Research Findings

Study FocusFindingsSource
Structure-Activity Relationship (SAR)Methylthio group modifications enhance solubility and target affinity
Antimicrobial ScreeningIC₅₀ of 12.5 µg/mL against Lactobacillus casei
Thermal StabilityDecomposes above 200°C without isomerization

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